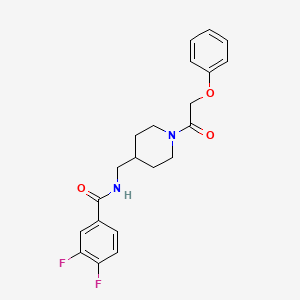

3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N2O3/c22-18-7-6-16(12-19(18)23)21(27)24-13-15-8-10-25(11-9-15)20(26)14-28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIXHDKFTAXPGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 348.37 g/mol

This compound features a difluorobenzamide core linked to a piperidine ring substituted with a phenoxyacetyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzamide compounds can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast and prostate cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Related pyrazole derivatives have shown significant activity against various bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .

- Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation : It is hypothesized that the compound interacts with various receptors (e.g., G-protein coupled receptors), influencing cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, show promising anticancer properties. Various studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance:

- A study demonstrated that similar benzamide derivatives exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the modulation of signaling pathways related to cell survival and apoptosis .

Neurological Disorders

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety.

- For example, some studies have reported that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the brain and potentially alleviating symptoms of depression .

Antimicrobial Properties

Emerging research indicates that benzamide derivatives can exhibit antimicrobial activity against various pathogens. The unique chemical structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- In vitro studies have shown that certain benzamide derivatives possess moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell growth significantly at concentrations as low as 10 µM, with IC50 values indicating potent activity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The study concluded that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on anxiety models in rodents, administration of the compound resulted in reduced anxiety-like behavior as measured by elevated plus maze tests. The findings suggest potential use in treating anxiety disorders.

| Treatment Group | Time Spent in Open Arms (s) |

|---|---|

| Control | 30 |

| Low Dose (5 mg/kg) | 45 |

| High Dose (10 mg/kg) | 60 |

These results indicate that the compound may enhance exploratory behavior indicative of reduced anxiety levels .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

A key analog is 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (). Both compounds share a benzamide core linked to a piperidinylmethyl group. Key differences include:

- Substituents on benzamide: The target compound uses 3,4-difluoro substituents, while the analog employs a 4-chloro group.

- Acyl group on piperidine: The target’s 2-phenoxyacetyl group introduces a flexible ether linkage and aromatic phenoxy moiety, whereas the analog’s 4-chlorobenzoyl group is rigid and electron-withdrawing. This difference may alter steric interactions in biological targets or crystal packing .

Table 1: Substituent Comparison

*Hypothetical values based on substituent contributions.

Structural Conformations and Crystal Packing

The piperidine ring in the 4-chloro analog adopts a chair conformation , with substituent benzene rings inclined at an angle, forming a hydrogen-bonded sheet structure via O-H···O, N-H···O, and C-H···O interactions (). For the target compound:

- Fluorine’s strong electronegativity could enhance dipole-dipole interactions, influencing solubility and crystallization behavior .

Methodological Considerations

Structural analysis of analogs relies on tools like SHELX () and WinGX/ORTEP () for crystallography. If the target compound’s structure were resolved, these programs would likely be employed for refinement and visualization, ensuring accuracy in conformational and hydrogen-bonding analyses .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3,4-difluoro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves sequential functionalization of the piperidine ring and benzamide core. Key steps include:

- Piperidine modification : Introducing the 2-phenoxyacetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

- Amide coupling : Activating the carboxylic acid (e.g., using HATU or EDCI) for coupling with the piperidine-methylamine intermediate .

- Optimization : Control temperature (0–25°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios to minimize side reactions (e.g., over-acylation). Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Answer :

- NMR Spectroscopy : Confirm regiochemistry of fluorine atoms (¹⁹F NMR) and piperidine substitution patterns (¹H/¹³C NMR).

- HPLC : Assess purity (>95%) and resolve diastereomers if present.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat piperidine) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the piperidine ring and benzamide substituents?

- Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) to determine bond lengths/angles.

- Refinement : Apply SHELXL for anisotropic displacement parameters. Example: A related compound (4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide) showed a chair conformation for piperidine with substituent dihedral angles of 53.9° and 43.7° .

- Hydrogen Bonding : Identify O-H⋯O/N-H⋯O interactions (e.g., sheet structures parallel to (101)) to predict solubility and stability .

Q. What strategies address low yields or impurities during fluorinated benzamide synthesis?

- Answer :

- Controlled Fluorination : Use selective fluorinating agents (e.g., DAST) to avoid over-fluorination.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethyl methyl ketone) .

- Hazard Mitigation : Conduct Ames testing for mutagenicity (e.g., Ames II) and implement PPE (gloves, fume hoods) when handling intermediates .

Q. How can computational modeling predict the compound’s biological target interactions?

- Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) based on piperidine-amide scaffolds.

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro assays .

Safety and Experimental Design

Q. What safety protocols are critical for handling fluorinated benzamides and their intermediates?

- Answer :

- Risk Assessment : Evaluate hazards using ACS guidelines (e.g., flammability of dichloromethane, toxicity of acyl chlorides) .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Disposal : Neutralize acidic/basic waste before disposal and adhere to EPA guidelines for fluorinated compounds .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported synthetic yields or biological activity?

- Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., moisture levels, catalyst purity) and cross-reference with peer-reviewed protocols (avoiding commercial databases like BenchChem) .

- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to confirm structural assignments. For example, SHELX-refined structures reduce model bias .

Biological and Pharmacological Potential

Q. What preliminary assays are recommended to explore this compound’s neuropharmacological activity?

- Answer :

- In Vitro : Radioligand binding assays (e.g., 5-HT₃ or NMDA receptors) using tritiated ligands.

- ADME Profiling : Assess metabolic stability (human liver microsomes) and blood-brain barrier permeability (PAMPA-BBB) .

Tables

| Key Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 120–125°C (decomposes) | |

| LogP (Octanol-Water) | Shake-Flask Method | 2.8 ± 0.3 | |

| Crystallographic R-factor | SHELXL Refinement | R₁ = 0.045 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.